N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Description
N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a small-molecule acetamide derivative featuring:
- A 2-fluorophenyl group attached to the acetamide nitrogen.
- A piperidine ring substituted at the 4-position with a 5-methyl-1,3,4-thiadiazol-2-yl moiety.
This structure combines a fluorinated aromatic system with a heterocyclic thiadiazole-piperidine scaffold, which is common in bioactive molecules targeting enzymes, receptors, or microbial pathways.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-11-19-20-16(23-11)12-6-8-21(9-7-12)10-15(22)18-14-5-3-2-4-13(14)17/h2-5,12H,6-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZKNFMDAQVTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHFNS
- Molecular Weight : 334.41 g/mol
- CAS Number : 827580-58-5
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated using the MTT assay to determine its IC values against different tumor types.
| Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 2.32 | Induces cell cycle arrest at G2/M phase |
| HepG2 (Liver Cancer) | 5.36 | Increases Bax/Bcl-2 ratio and activates caspase pathways |
The biological activity of the compound has been linked to several mechanisms:
- Cell Cycle Arrest : Treatment with this compound induces cell cycle arrest at the G2/M phase in MCF-7 cells and at the S phase in HepG2 cells. This is evidenced by flow cytometry analyses showing increased populations of cells in these phases post-treatment .
- Apoptosis Induction : The compound significantly alters the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to increased apoptosis in treated cells. The increase in caspase 9 levels further supports this apoptotic pathway activation .
- Selective Cytotoxicity : The selectivity towards cancerous cells over normal cells has been demonstrated, indicating a potential for reduced side effects compared to traditional chemotherapeutics .
Case Studies
A notable study involved synthesizing a series of thiadiazole derivatives, including this compound. These derivatives were tested against MCF-7 and HepG2 cell lines, revealing that modifications in structure significantly impacted their cytotoxic efficacy. The most potent derivatives exhibited IC values comparable to established chemotherapeutics like 5-Fluorouracil .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of thiadiazole derivatives, including N-(2-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide, as anticancer agents. Thiadiazole compounds have shown effectiveness against a range of cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways involved in tumor growth. For instance, derivatives of thiadiazole have been shown to decrease the viability of various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) by inducing apoptotic pathways and disrupting tubulin polymerization .
-
Case Studies :
- A study demonstrated that a related thiadiazole compound significantly inhibited the growth of leukemia cells in vitro and in vivo, showcasing its potential for further development as an anticancer drug .
- Another research highlighted that compounds similar to this compound exhibited selective cytotoxicity against cancer cells without affecting normal cells, indicating a promising therapeutic index .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities.
- Antibacterial Effects : Compounds containing thiadiazole moieties have been reported to inhibit the growth of various pathogenic bacteria. For example, studies have shown that certain thiadiazole derivatives can effectively combat Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The antifungal potential of thiadiazole derivatives has also been documented, with some compounds demonstrating effectiveness against common fungal pathogens.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties.
Comparison with Similar Compounds
Structural Analogs with Piperazine/Piperidine and Thiadiazole Moieties
Thiadiazole Derivatives with Varied Substituents
Cytotoxic Thiadiazole Acetamides
Key Structural and Functional Insights
Role of the Thiadiazole Ring
Impact of Fluorine and Piperidine/Piperazine
- 2-Fluorophenyl enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ).
- Piperidine (target) vs.
Acetamide vs. Sulfonamide Linkages
- Acetamide (target) offers flexibility in hydrogen-bonding interactions, while sulfonamides () are rigid and often used in antimicrobials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
